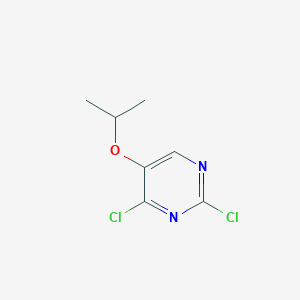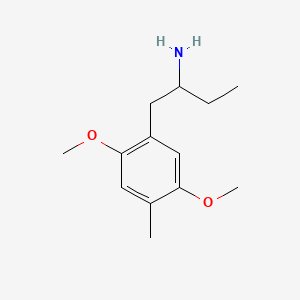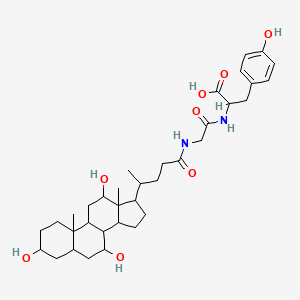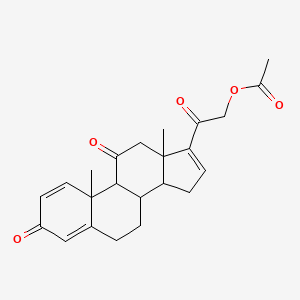![molecular formula C60H90N5O18+ B12294963 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid” is a complex organic molecule with multiple functional groups. It is likely to have significant biological and chemical properties due to its intricate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Each step would require specific reagents and conditions to ensure the correct configuration and functionalization of the molecule.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up reactions from the laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds with the addition of water.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions would vary depending on the specific transformation required.
Major Products
The major products of these reactions would depend on the specific functional groups involved and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
The compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: In the production of pharmaceuticals, agrochemicals, or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and stereocenters. Examples could include natural products like steroids or synthetic molecules like pharmaceuticals.
Uniqueness
The uniqueness of the compound would lie in its specific structure and functionalization, which could confer unique biological or chemical properties. This might include selectivity for specific molecular targets, stability under certain conditions, or reactivity with specific reagents.
Propriétés
Formule moléculaire |
C60H90N5O18+ |
|---|---|
Poids moléculaire |
1169.4 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C41H64O14.C13H21N4O2.C6H5NO2/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22;1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19;8-6(9)5-2-1-3-7-4-5/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3;9-10H,4-8H2,1-3H3;1-4H,(H,8,9)/q;+1;/t19-,20+,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33+,34+,35+,36-,37?,38-,39+,40+,41+;;/m1../s1 |
Clé InChI |
LXRBVANMMLCPGX-WXTAWRDYSA-N |
SMILES isomérique |
CCCCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C.C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)OC3[C@@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O |
SMILES canonique |
CCCCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C.CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.C1=CC(=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/no-structure.png)

![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)




![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
